Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
Description
Conformational Analysis
Chair vs. Boat Conformations :
Impact of Substituents :
Hydrogen Bonding Networks and Solid-State Packing Arrangements
Hydrogen bonding plays a critical role in the compound’s solid-state organization. Key interactions include:
- Ionic Interactions :
- Carboxylate-Amide Interactions :
- Aminomethyl Group Participation :
Hypothetical packing arrangement :
| Interaction Type | Distance (Å) |
|---|---|
| NH₃⁺···Cl⁻ | ~2.8–3.2 |
| O=C–O···NH | ~1.8–2.0 |
| NH₂···O | ~1.9–2.1 |
Experimental X-ray diffraction studies on related piperidine-4-carboxylic acid derivatives reveal chair conformations stabilized by hydrogen bonds between carboxylate oxygens and adjacent amines. While analogous behavior is expected here, specific crystallographic data for this compound are unavailable.
Comparative Structural Analysis with Piperidine Carboxylate Analogues
This compound differs structurally and functionally from other piperidine derivatives. Below is a comparative analysis:
Reactivity and Functional Group Influence
- Aminomethyl Group :
- Methyl Carboxylate :
- Hydrochloride Salt :
Key advantages over analogues :
- Versatility : Dual reactive sites (amine, carboxylate) for combinatorial synthesis.
- Stability : Hydrochloride salt minimizes amine oxidation or degradation.
Properties
IUPAC Name |
methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-8(11)10-4-2-7(6-9)3-5-10;/h7H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOYWZKEKLEYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Aminopiperidine Derivatives
A common approach involves the reductive amination of 4-amino-1-Boc-piperidine with formaldehyde or related aldehydes to introduce the aminomethyl group at the 4-position of the piperidine ring. This step is followed by removal of the Boc protecting group and methyl carbamate formation:
- Step 1: Reductive amination of 4-amino-1-Boc-piperidine with formaldehyde using a suitable reducing agent (e.g., sodium cyanoborohydride).
- Step 2: Deprotection of the Boc group under acidic conditions to free the piperidine nitrogen.
- Step 3: Carbamoylation of the free nitrogen with methyl chloroformate or methyl isocyanate to form the methyl carbamate.
- Step 4: Treatment with hydrochloric acid to form the hydrochloride salt.
This method allows precise control over substitution and protection, yielding the target compound in good purity and yield.
Alkylation of Piperidine-4-carboxylate Esters
Another route involves alkylation of methyl piperidine-4-carboxylate derivatives:
- Step 1: Starting from methyl piperidine-4-carboxylate, the 4-position is functionalized by alkylation with formaldehyde derivatives to introduce the aminomethyl group.
- Step 2: The amine functionality is then converted to the hydrochloride salt by treatment with hydrochloric acid.
This method is suitable for scale-up and industrial synthesis due to the availability of starting materials and straightforward reaction conditions.
Transfer Hydrogenation and Carbamate Formation
A patented process for related piperidine derivatives involves transfer hydrogenation to convert piperidine-4-carboxylic acid to methylated derivatives, followed by carbamate formation:
- Step 1: Piperidine-4-carboxylic acid is reacted with formaldehyde under transfer hydrogenation conditions (using palladium on charcoal catalyst, formic acid, and heat at 90–95 °C) to yield 1-methylpiperidine-4-carboxylic acid.
- Step 2: Conversion of the carboxylic acid to the methyl carbamate via reaction with methyl chloroformate.
- Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid.
This approach is advantageous for producing substituted piperidine carbamates with high selectivity and purity and avoids the use of gaseous hydrogen.
Comparative Data Table of Preparation Methods
Research Findings and Optimization
- Reductive amination is widely used in medicinal chemistry for its versatility in introducing aminomethyl groups on piperidine rings with minimal side reactions.
- Transfer hydrogenation conditions (using palladium catalysts and formic acid) provide a milder and safer alternative to traditional hydrogenation, improving scalability and safety in industrial settings.
- Formation of the hydrochloride salt enhances the compound's stability, solubility, and ease of handling, which is critical for pharmaceutical applications.
- Optimization of reaction parameters such as temperature (typically 90–95 °C for transfer hydrogenation), reagent equivalents, and solvent choice (e.g., toluene or ethanol) significantly affects yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride has been investigated for its potential as an anticancer agent. Research indicates that derivatives of piperidine compounds exhibit inhibitory effects on specific cancer cell lines. For instance, studies have shown that modifications in the piperidine structure can enhance cytotoxicity against leukemia cells, suggesting that this compound may serve as a lead structure for future anticancer drug development .
Neuropharmacology
The compound is also explored for its neuropharmacological properties. Its structural analogs have been evaluated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models. The presence of the aminomethyl group is believed to enhance the binding affinity to serotonin receptors, which could lead to novel treatments for mood disorders .
Synthetic Organic Chemistry
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as alkylation and acylation. The compound's functional groups allow for further derivatization, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Case Study: Synthesis of Piperidine Derivatives
A notable case study involves the synthesis of piperidine derivatives where this compound was used as a starting material. The reaction conditions were optimized to yield high-purity products with significant yields, demonstrating its utility in synthetic pathways .
Pharmacological Studies
Inhibition Studies
Research has indicated that this compound exhibits inhibitory effects on enzymes related to metabolic processes, which can be crucial in drug metabolism studies. For example, studies focusing on cytochrome P450 inhibition have shown promising results, suggesting that this compound could help predict drug-drug interactions .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary studies on this compound have provided insights into its bioavailability and potential toxicity, laying the groundwork for future clinical applications .
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
(9H-Fluoren-9-yl)methyl 4-(Aminomethyl)piperidine-1-carboxylate Hydrochloride (CAS 391248-14-9)
- Structural Differences : Replaces the methyl ester with a fluorenylmethyl (Fmoc) group .
- Functional Impact : The Fmoc group is a temporary protecting group used in peptide synthesis, enabling selective deprotection under basic conditions. This contrasts with the methyl ester’s stability under similar conditions .
- Applications : Primarily used in solid-phase peptide synthesis, whereas the target compound’s methyl ester may be suited for stable intermediates in drug discovery.
- Molecular Weight: Estimated ~391.9 g/mol (C21H22ClNO2), significantly higher than the target compound due to the bulky Fmoc group .
Benzyl 4-Aminopiperidine-1-carboxylate Hydrochloride
- Structural Differences: Features a benzyl ester instead of methyl and lacks the aminomethyl group at position 4 .
- Functional Impact: The benzyl ester can be cleaved via hydrogenolysis, offering synthetic flexibility absent in the methyl ester.
tert-Butyl 4-(Aminomethyl)-4-{[3-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylate (BB35-3385)
4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride (CAS 1286265-79-9)
Meperidine (Pethidine) Hydrochloride (CAS 50-13-5)
- Structural Differences: Contains a phenyl group at position 4 and a methylated nitrogen, lacking the aminomethyl and methyl ester groups .
- Functional Impact: The phenyl group confers opioid receptor affinity, making meperidine a potent analgesic. The target compound’s aminomethyl group may redirect biological activity toward non-opioid targets .
- Regulatory Status : Meperidine is a Schedule II controlled substance in the U.S., whereas the target compound’s regulatory status depends on its application .
Tabulated Comparison of Key Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| Methyl 4-(aminomethyl)piperidine-1-carboxylate HCl | Not provided | ~220–250 (estimated) | Methyl ester, aminomethyl | Pharmaceutical intermediate, CNS drug candidates |
| (9H-Fluoren-9-yl)methyl analog HCl | 391248-14-9 | ~391.9 | Fmoc ester, aminomethyl | Peptide synthesis |
| Benzyl 4-aminopiperidine-1-carboxylate HCl | Not provided | ~265.7 | Benzyl ester, amino | Deprotectable intermediate |
| tert-Butyl analog (BB35-3385) | Not provided | 372.43 | Boc, trifluoromethylphenylmethyl | Lipophilic drug candidates |
| Pyridinyl methanone dihydrochloride | 1286265-79-9 | 292.2 | Pyridinyl ketone, aminomethyl | Kinase/receptor-targeted therapies |
| Meperidine HCl | 50-13-5 | 283.8 | Phenyl, methylated nitrogen | Opioid analgesic (Schedule II) |
Research Findings and Implications
- Synthetic Utility: The target compound’s methyl ester and aminomethyl group balance stability and reactivity, making it versatile for further functionalization .
- Pharmacological Potential: Unlike meperidine, the absence of a phenyl group likely eliminates opioid activity, but the aminomethyl moiety could enable interactions with amine-binding targets (e.g., enzymes, transporters) .
- Regulatory Considerations : Structural analogs with controlled substance features (e.g., meperidine) highlight the need for regulatory evaluation of the target compound in drug development .
Biological Activity
Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride, a compound derived from piperidine, has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is known for its ability to interact with various biological targets. The compound's structure can be depicted as follows:
- Chemical Formula : C₇H₁₄N₂O₂·HCl
- Molecular Weight : 174.66 g/mol
The presence of the aminomethyl group enhances its potential as a pharmacophore in drug design.
Biological Activity Overview
The biological activities of this compound include:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives have shown potent inhibition against Zika virus protease (ZVpro) with IC₅₀ values as low as 0.62 μM, suggesting that modifications to the piperidine structure can enhance antiviral efficacy .
- Anticancer Potential : Studies have demonstrated that piperidine derivatives can exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of specific cancer-related enzymes. For example, certain derivatives have shown improved cytotoxicity in hypopharyngeal tumor cell lines compared to established drugs like bleomycin .
- Neuroprotective Effects : Compounds containing piperidine moieties have been explored for their potential in treating neurodegenerative diseases like Alzheimer’s. They are capable of inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer’s therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Compound Modification | Biological Activity (IC₅₀) | Comments |
|---|---|---|
| Unmodified compound | >10 μM | Low activity without structural modifications |
| Compound with ortho-methyl | 2.14 μM | Significant reduction in activity with additional methyl |
| N,N-dimethyl substitution | 0.39 μM | Increased inhibitory activity observed |
| Longer R₂ sidechain | >10 μM | Generally leads to reduced activity |
These findings emphasize the importance of specific substitutions on the piperidine ring to enhance potency.
Case Studies and Research Findings
- Antiviral Studies : A study focusing on the antiviral properties of piperidine derivatives reported that methyl 4-(aminomethyl)piperidine derivatives were effective against Zika virus protease, demonstrating a promising avenue for antiviral drug development .
- Cancer Research : In another investigation, a series of piperidine derivatives were tested for their anticancer properties, revealing that certain modifications led to significantly improved cytotoxic effects against various cancer cell lines .
- Neurodegenerative Disease Models : Research involving Alzheimer’s disease models highlighted that compounds with piperidine structures could inhibit cholinesterases effectively, showcasing their potential as therapeutic agents .
Q & A
Basic: What are the optimal synthetic routes for preparing Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride, and how are intermediates characterized?
Answer:
A common approach involves using tert-butyl 4-(aminomethyl)piperidine-1-carboxylate as a precursor. The tert-butyl group is deprotected using trifluoroacetic acid (TFA), followed by neutralization and hydrochloride salt formation . Intermediates are characterized via:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC to assess purity (>98% by area normalization) .
Basic: How should researchers handle stability challenges during storage and handling of this compound?
Answer:
- Storage: Store at -20°C in airtight, desiccated containers to prevent hydrolysis or oxidation .
- Handling: Use inert atmospheres (e.g., nitrogen) during synthesis to minimize degradation.
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like free amine or carboxylate derivatives .
Advanced: How can conflicting NMR data for this compound be resolved?
Answer:
Contradictions in proton splitting or chemical shifts often arise from:
- Tautomerism : Piperidine ring conformers may interconvert, causing signal broadening. Use low-temperature NMR (e.g., -40°C in DMSO-d₆) to "freeze" conformers .
- Solvent Effects : Compare spectra in CDCl₃ vs. D₂O to identify exchangeable protons (e.g., NH or HCl-bound residues) .
- Impurity Interference : Cross-validate with LC-MS to rule out co-eluting impurities .
Advanced: What methodologies are recommended for analyzing trace impurities in this compound?
Answer:
- HPLC-UV/HRMS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate impurities. High-resolution MS identifies structural anomalies (e.g., m/z shifts indicating methyl ester hydrolysis) .
- Forced Degradation : Expose the compound to heat, light, or acidic/alkaline conditions to simulate degradation pathways. Compare degradation profiles with reference standards like tert-butyl-protected intermediates .
- Quantitative NMR (qNMR) : Absolute quantification of residual solvents or unreacted starting materials using ¹H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Basic: What are the critical reaction parameters for coupling this compound to bioactive moieties?
Answer:
- Coupling Reagents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) in DMF to activate carboxylate groups for amide bond formation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of the hydrochloride salt.
- Reaction Monitoring : Track progress via TLC (silica gel, EtOAc/hexane) or in-situ IR spectroscopy for carbonyl (C=O) stretch disappearance .
Advanced: How can researchers address low yields in the final hydrochloride salt crystallization step?
Answer:
Low yields often stem from:
- Poor Solubility : Optimize solvent mixtures (e.g., ethanol/water 4:1) to enhance solubility during heating and induce precipitation upon cooling.
- Counterion Exchange : Replace HCl with alternative salts (e.g., trifluoroacetate) temporarily to improve crystallinity, then regenerate the hydrochloride .
- Seeding : Introduce pre-formed microcrystals of the hydrochloride salt to nucleate crystallization .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- FT-IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and ammonium (NH⁺) stretches at 2500–3000 cm⁻¹ .
- ¹H-NMR : Key signals include piperidine ring protons (δ 1.5–3.5 ppm), methyl ester (δ 3.7 ppm), and aminomethyl (δ 2.9–3.1 ppm) .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks in single crystals grown from methanol/ether .
Advanced: What strategies mitigate racemization during functionalization of the aminomethyl group?
Answer:
- Chiral Auxiliaries : Use tert-butanesulfinamide to induce stereoselective amination .
- Low-Temperature Reactions : Conduct reactions at 0–5°C to slow racemization kinetics.
- Enzymatic Resolution : Employ lipases or proteases to selectively hydrolyze undes enantiomers .
Basic: How is the hydrochloride salt’s purity validated for pharmacological studies?
Answer:
- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.
- Ion Chromatography : Quantify chloride content (target: 12–13% w/w) .
- Residual Solvent Analysis : GC-MS to ensure compliance with ICH Q3C limits (e.g., DMF < 880 ppm) .
Advanced: How can computational modeling optimize this compound’s interaction with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes to receptors (e.g., opioid or sigma receptors) based on piperidine scaffold flexibility .
- MD Simulations : Simulate solvation effects and protonation states (amine vs. ammonium) in physiological pH using AMBER or GROMACS .
- QSAR Modeling : Correlate substituent effects (e.g., ester vs. carboxamide) with activity data to guide structural modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
